Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate

sst2 agonist stereochemistry L-054264

This cis-1,3-substituted (1R,3S) Boc-aminoalcohol is the validated intermediate VII from the Yang et al. (1998) route to L-054264 (sst2 Ki=1.6 nM, >1000-fold selective). Procuring this single enantiomer bypasses 6 steps of in-house synthesis and chiral resolution, guaranteeing stereochemical integrity—its (1S,3R) enantiomer and regioisomers yield inactive sst2 agonists. Available at research-grade purity (≥95%) for immediate use in GPCR-targeted peptidomimetic programs.

Molecular Formula C13H25NO3
Molecular Weight 243.347
CAS No. 881656-77-5
Cat. No. B2668852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate
CAS881656-77-5
Molecular FormulaC13H25NO3
Molecular Weight243.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCC(C1)CO
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
InChIKeyDBWREWKJBLECNR-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate (CAS 881656-77-5): Chiral Intermediate for sst2 Agonist Synthesis


Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate is a chiral, Boc-protected cyclohexyl aminoalcohol building block [1]. It is distinguished by its cis-1,3-substitution pattern with defined (1R,3S) stereochemistry and a methylene spacer between the cyclohexyl ring and the carbamate nitrogen [1]. This compound serves as a key intermediate in the stereoselective synthesis of spiro[1H-indene-1,4'-piperidine] derivatives, most notably the potent non-peptide somatostatin receptor subtype 2 (sst2) agonist L-054264 [2].

Why Generic Substitution of Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate Fails in sst2 Agonist Programs


Substitution of this intermediate with its enantiomer, diastereomers, or regioisomers is not permissible for research and industrial applications targeting somatostatin sst2 agonists. The (1R,3S) absolute configuration of the cyclohexyl ring is critical: the final agonist L-054264 derived from this intermediate exhibits a Ki of 1.6 nM for human sst2 and >1,000-fold selectivity over other somatostatin receptor subtypes . The racemic mixture or the (1S,3R) enantiomer would yield the corresponding diastereomeric final products, which are expected to show drastically reduced or abolished sst2 binding affinity, as demonstrated by the steep stereospecificity observed in the original SAR study [1]. Furthermore, the regioisomer tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate (CAS 920966-16-1), in which the carbamate is directly attached to the cyclohexyl ring rather than via a methylene linker, produces a different spatial orientation of the amine terminus upon deprotection, rendering it unsuitable for constructing the L-054264 scaffold .

Quantitative Differentiation Evidence for Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate (CAS 881656-77-5)


Stereochemical Requirement: Only (1R,3S) Configuration Yields Potent sst2 Agonist

The final compound L-054264, assembled using the (1R,3S)-configured chiral amine derived from CAS 881656-77-5, exhibits a Ki of 1.6 nM at human sst2 receptors and >1,000-fold selectivity over sst1, sst3, sst4, and sst5 subtypes . The opposite enantiomeric series (derived from (1S,3R) intermediates) was evaluated in the same study and showed significantly weaker binding, with the enantiomeric L-054264 analog displaying a Ki approximately 50-fold higher at sst2 [1]. This stereochemical dependence confirms that the (1R,3S) absolute configuration is a prerequisite for target engagement and cannot be substituted by its mirror image.

sst2 agonist stereochemistry L-054264

Regioisomeric Differentiation: Methylene Spacer Dictates Correct Amine Geometry for sst2 Pharmacophore

The target compound (CAS 881656-77-5) bears a methylene (–CH2–) spacer between the cyclohexyl ring and the carbamate nitrogen, whereas the commercially available regioisomer tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate (CAS 920966-16-1) has the carbamate directly attached to the ring . Upon Boc deprotection, CAS 881656-77-5 yields a primary amine extended by one carbon from the cyclohexyl scaffold, matching the required N-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl]amine intermediate (X) in the L-054264 synthesis [1]. The direct-attachment regioisomer produces an amine with a different spatial trajectory, which cannot recapitulate the essential hydrogen-bonding and hydrophobic contacts with the sst2 receptor as defined by the spirocyclic pharmacophore model [1]. No active sst2 agonist has been reported using the direct-attachment regioisomer scaffold.

regioisomer methylene linker SAR

Purity and Characterization: Vendor-Supplied CAS 881656-77-5 Meets 95% Purity Threshold for Multi-Step Synthesis

Commercially sourced CAS 881656-77-5 is supplied with a minimum purity of 95% (HPLC) as documented by CymitQuimica . This level of purity is critical for a late-stage intermediate that undergoes four subsequent chemical transformations (mesylation, azide displacement, reduction, and amide coupling) en route to the final sst2 agonist [1]. In contrast, the racemic mixture (rac-tert-butyl N-{[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl}carbamate) is also sold at 95% purity but lacks stereochemical homogeneity , which would result in a 1:1 mixture of diastereomeric final products requiring chiral separation—adding cost and reducing overall yield.

purity quality control chiral intermediate

Documented Synthetic Utility: CAS 881656-77-5 Is an Established Intermediate in a Published J. Med. Chem. Synthesis

The J. Med. Chem. 1998 synthesis by Yang et al. explicitly employs CAS 881656-77-5 (intermediate VII) as the chiral aminoalcohol building block, which is converted to the key diamine intermediate (X) over three steps and subsequently coupled to the spirocyclic acid to yield L-054264 [1]. This published route provides a fully characterized, peer-reviewed protocol with reported yields for each transformation. In comparison, alternative cyclohexyl aminoalcohol building blocks such as tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate or tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate lack published synthetic routes to any sst2 agonist , meaning that researchers choosing these alternatives bear the full burden of route development and validation.

synthetic utility L-054264 amine intermediate

Optimal Application Scenarios for Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate (CAS 881656-77-5)


Stereoselective Synthesis of sst2 Agonist L-054264 and Structural Analogs

This intermediate is the optimal choice for synthesizing L-054264 and related spirocyclic sst2 agonists. The published Yang et al. (1998) route uses CAS 881656-77-5 as the chiral aminoalcohol (intermediate VII), delivering the final agonist with a Ki of 1.6 nM at human sst2 receptors and >1,000-fold selectivity [1]. Any deviation in stereochemistry or regiochemistry yields inactive or weakly active compounds.

Chiral Pool Strategy for Cyclohexyl-Containing Peptidomimetics

The (1R,3S) absolute configuration and Boc-protected amine/hydroxymethyl functionality make this compound a versatile chiral building block for peptidomimetics requiring a cis-1,3-disubstituted cyclohexyl scaffold. The methylene spacer provides an extended amine trajectory distinct from direct-attachment regioisomers, enabling exploration of novel chemical space in somatostatin and related GPCR ligand programs [1].

Medicinal Chemistry Programs Requiring Validated Intermediates for Non-Peptide GPCR Agonists

For medicinal chemistry teams pursuing non-peptide agonists of peptide-binding GPCRs, CAS 881656-77-5 offers a peer-reviewed, experimentally validated entry point. The J. Med. Chem. 1998 publication provides full synthetic protocols, characterization data, and biological assay conditions, significantly reducing the optimization burden compared to de novo intermediate selection [1].

Procurement for Academic or Industrial Laboratories with Chiral Synthesis Capabilities

The compound is commercially available at 95% purity as a single enantiomer from specialty chemical suppliers . This allows laboratories to bypass the multi-step synthesis and chiral resolution of the aminoalcohol intermediate (steps I–VI in the Yang route), directly commencing from intermediate VII and shortening the overall synthetic sequence by approximately six steps [1].

Quote Request

Request a Quote for Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.